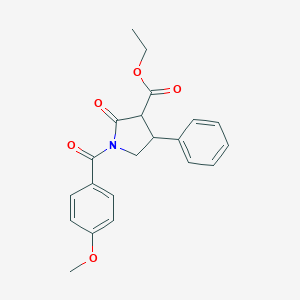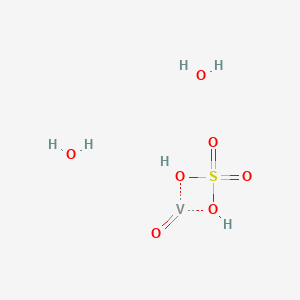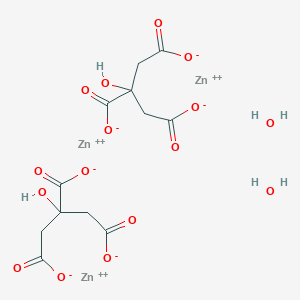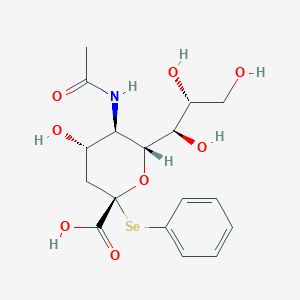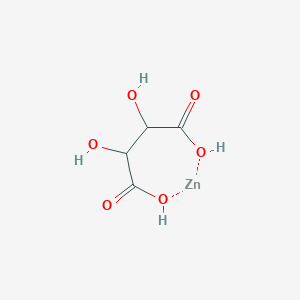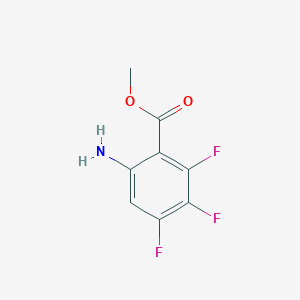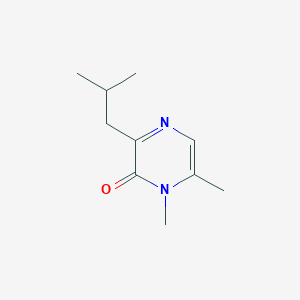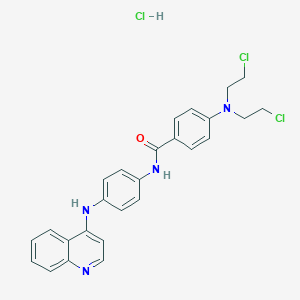
4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride, also known as QN-10, is a synthetic compound that has been studied for its potential anti-cancer properties. It belongs to a class of compounds called bis(2-chloroethyl)amines, which have been used in chemotherapy for several decades. QN-10 has been shown to have promising results in pre-clinical studies, and its mechanism of action and physiological effects are still being investigated.
Mechanism of Action
The exact mechanism of action of 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride is still being investigated. However, it is believed to work by inhibiting DNA synthesis and inducing DNA damage in cancer cells. This leads to apoptosis and cell death. 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has also been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including topoisomerase II and DNA polymerase. 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has also been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. Additionally, 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has been shown to have low toxicity in normal cells.
Advantages and Limitations for Lab Experiments
4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has several advantages for lab experiments. It has been shown to have low toxicity in normal cells, making it a promising candidate for further study. Additionally, 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has been shown to inhibit the growth of several types of cancer cells, making it a potentially broad-spectrum anti-cancer agent. However, 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has several limitations for lab experiments. It is a synthetic compound that requires several chemical reactions to synthesize, which can be time-consuming and expensive. Additionally, the exact mechanism of action of 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride is still being investigated, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride. One potential direction is to investigate its potential as a combination therapy with other anti-cancer agents. 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has been shown to have low toxicity in normal cells, which makes it a promising candidate for combination therapy. Additionally, further investigation of the mechanism of action of 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride could lead to the development of more targeted anti-cancer agents. Finally, the development of more efficient and cost-effective synthesis methods for 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride could make it more accessible for further study.
Synthesis Methods
4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoic acid to form 4-nitrobenzoic acid. This is followed by the reaction of 4-nitrobenzoic acid with 4-aminophenylhydrazine to form 4-(4-aminophenyl)benzohydrazide. The final step involves the reaction of 4-(4-aminophenyl)benzohydrazide with 4-(2-chloroethyl)aminoquinoline to form 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride.
Scientific Research Applications
4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has been studied for its potential anti-cancer properties in several pre-clinical studies. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has been shown to have low toxicity in normal cells, making it a promising candidate for further study.
properties
CAS RN |
133041-57-3 |
|---|---|
Product Name |
4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride |
Molecular Formula |
C26H25Cl3N4O |
Molecular Weight |
515.9 g/mol |
IUPAC Name |
4-[bis(2-chloroethyl)amino]-N-[4-(quinolin-4-ylamino)phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C26H24Cl2N4O.ClH/c27-14-17-32(18-15-28)22-11-5-19(6-12-22)26(33)31-21-9-7-20(8-10-21)30-25-13-16-29-24-4-2-1-3-23(24)25;/h1-13,16H,14-15,17-18H2,(H,29,30)(H,31,33);1H |
InChI Key |
RWJMMDIEMLXJER-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl.Cl |
Other CAS RN |
133041-57-3 |
synonyms |
4-[bis(2-chloroethyl)amino]-N-[4-(quinolin-4-ylamino)phenyl]benzamide hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



